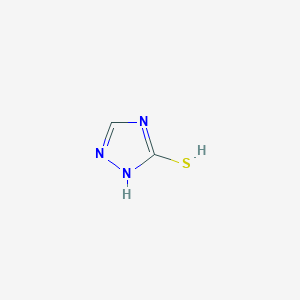
1H-1,2,4-triazole-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole-5-thiol is a heterocyclic compound containing three nitrogen atoms and a sulfur atom within a five-membered ring structure. This compound is known for its versatile chemical properties and potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the thiol group (-SH) imparts unique reactivity to the molecule, making it a valuable building block in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-5-thiol can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with formic acid or its derivatives. The reaction typically proceeds under reflux conditions, yielding the desired triazole-thiol compound. Another method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with formic acid.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient and scalable production. The use of catalysts, such as metal salts or organic bases, can enhance the reaction rate and yield. Additionally, solvent-free conditions or green solvents are preferred to minimize environmental impact.
化学反応の分析
Types of Reactions: 1H-1,2,4-Triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Thioethers, thioesters.
科学的研究の応用
1H-1,2,4-Triazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used as catalysts in various organic transformations.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics and antifungal agents.
Medicine: this compound derivatives have shown promise as anticancer agents, enzyme inhibitors, and anti-inflammatory drugs.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and polymers. It also finds applications in material science for developing novel materials with unique properties.
作用機序
The mechanism of action of 1H-1,2,4-triazole-5-thiol varies depending on its application. In biological systems, the compound can interact with enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thiol group can also form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function.
類似化合物との比較
1H-1,2,3-Triazole: Known for its stability and use in click chemistry.
1H-1,2,4-Triazole-3-Thiol: Similar to 1H-1,2,4-triazole-5-thiol but with the thiol group at a different position, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of the thiol group at the 5-position, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic and medicinal chemistry.
特性
IUPAC Name |
1H-1,2,4-triazole-5-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBBKYQYNPNMAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC(=N1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














